3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid
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Overview
Description
3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[321]oct-2-en-3-yl)benzoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a bicyclic structure, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid typically involves multiple steps, starting with the formation of the bicyclic core. The final step involves the coupling of the bicyclic intermediate with benzoic acid or its derivatives under conditions that promote esterification or amidation .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.
Reduction: The bicyclic structure can be reduced under hydrogenation conditions to form saturated analogs.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.
Substitution: Reagents such as trifluoroacetic acid can be used to remove the tert-butoxycarbonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety can yield benzoate esters, while reduction of the bicyclic structure can produce saturated bicyclic compounds .
Scientific Research Applications
3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can protect reactive sites on the molecule, allowing for selective reactions to occur at other positions. The bicyclic structure provides rigidity and stability, which can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{3-oxobicyclo[3.2.1]octan-8-yl}carbamate
- 3-[(benzyloxy)carbonyl]-8-[(tert-butoxy)carbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid
Uniqueness
3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid is unique due to its combination of a tert-butoxycarbonyl protecting group, a bicyclic structure, and a benzoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H23NO4 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]benzoic acid |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-15-7-8-16(20)11-14(10-15)12-5-4-6-13(9-12)17(21)22/h4-6,9-10,15-16H,7-8,11H2,1-3H3,(H,21,22) |
InChI Key |
VKPDLTRDJGSVMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C=C(C2)C3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
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